molecular formula C22H27NO6S B5040751 Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B5040751
M. Wt: 433.5 g/mol
InChI Key: HAXRWHKCAXLGMC-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative characterized by a central thiophene ring substituted with a methyl group at position 3, ethoxycarbonyl groups at positions 2 and 4, and a 4-(2-methylphenoxy)butanoylamino moiety at position 3. These compounds are synthesized via multi-step organic reactions, including amide coupling, esterification, and cyclization ().

Key properties of the trifluoroacetyl derivative ():

  • Molecular Weight: ~381.3 g/mol (estimated).
  • Lipinski’s Rule Compliance: Yes (≤5 H-bond donors, ≤10 H-bond acceptors, MW <500, logP <5).

Properties

IUPAC Name

diethyl 3-methyl-5-[4-(2-methylphenoxy)butanoylamino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6S/c1-5-27-21(25)18-15(4)19(22(26)28-6-2)30-20(18)23-17(24)12-9-13-29-16-11-8-7-10-14(16)3/h7-8,10-11H,5-6,9,12-13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXRWHKCAXLGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCOC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3-methylthiophene-2,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst to form the diethyl ester. This is followed by the acylation of the ester with 4-(2-methylphenoxy)butanoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2,4-dicarboxylates are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Functional Comparison of Thiophene-2,4-dicarboxylates

Compound Name (Substituent at Position 5) Molecular Weight (g/mol) Key Features Biological Activity References
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino] 381.3 - Trifluoroacetyl group enhances electrophilicity.
- Complies with Lipinski’s Rule.
Antibacterial (AvrRps4 inhibition: -5.7 kcal/mol; 2 H-bonds).
Diethyl 5-[(3-methoxybenzamido)-3-methyl] (CAS 307342-19-4) 391.4 - Methoxybenzamido group improves aromatic interactions.
- Higher logP due to methoxy substituent.
Not explicitly reported; likely anticancer/antimicrobial.
Diethyl 3-methyl-5-[(phenoxycarbonyl)amino] (CAS 709021-08-9) 377.4 - Phenoxycarbonyl group increases steric bulk.
- Potential π-π stacking with aromatic residues.
Unknown; structural analog used in pesticide development.
Diethyl 5-amino-3-methyl (Intermediate I in ) 256.3 - Free amino group enables further functionalization.
- Lower molecular weight.
Precursor for anticancer thiourea/thiopyrimidine derivatives.
Diethyl 5-{4-[bis(4-methylphenyl)amino]benzamido} (Crystal structure in ) 547.6 - Bulky bis(4-methylphenyl) group induces conformational twisting (12.8°).
- Intramolecular H-bonds (S(6) motif).
Structural stability studied; activity uncharacterized.

Key Observations:

Substituent Effects on Binding Affinity: The trifluoroacetyl derivative () exhibits strong antibacterial activity (-5.7 kcal/mol) comparable to ampicillin (-5.8 kcal/mol), likely due to its electronegative trifluoromethyl group enhancing target interactions .

The trifluoroacetyl derivative forms two H-bonds with AvrRps4 (ASN236, ARG199), critical for its inhibitory activity .

Applications: Antibacterial: Trifluoroacetyl and methoxybenzamido derivatives (). Anticancer: Amino-substituted precursors () are intermediates for thiopyrimidines. Structural Studies: Crystal structures () guide rational drug design.

Biological Activity

Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound notable for its unique thiophene structure and potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring with multiple functional groups, including amine and carboxylate functionalities. Its synthesis typically involves several key steps to optimize yield and purity, employing techniques such as recrystallization and chromatography. The molecular formula highlights its intricate design, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer applications. The compound's interactions at the molecular level within biological systems are crucial for its therapeutic potential.

Key Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
  • Anticancer Potential : Investigations into the compound's anticancer effects show promise, with mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The mechanism of action for this compound is primarily related to its ability to interact with specific molecular targets within the body:

  • Target Interaction : The compound may bind to enzymes or receptors involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It potentially alters signaling pathways, influencing cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialLimited data; potential against pathogens
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Table 2: Mechanism Insights

MechanismDescriptionReferences
Target InteractionBinds to specific enzymes/receptors
Signaling PathwaysAlters cell proliferation and apoptosis

Q & A

Q. What are the standard synthetic routes for Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate?

The synthesis typically involves multi-step reactions, starting with the condensation of 3-methylthiophene-2,4-dicarboxylic acid diethyl ester with functionalized acylating agents. For example, Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) may facilitate amidation or acylation steps. Intermediate purification via column chromatography and recrystallization ensures high yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For confirming substituent positions and tracking reaction progress (¹H/¹³C NMR).
  • FTIR Spectroscopy : To identify functional groups (e.g., ester C=O, amide N-H).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • UV-Vis Spectroscopy : To assess electronic transitions in the thiophene ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and conformational dynamics of this compound?

Single-crystal X-ray diffraction, refined using SHELXL , provides precise bond lengths, angles, and intermolecular interactions. ORTEP-III generates 3D molecular diagrams to visualize steric effects or π-stacking. For flexible side chains (e.g., 4-(2-methylphenoxy)butanoyl), disorder modeling and temperature-dependent studies are critical .

Q. What strategies address contradictory data in reaction yields or spectroscopic results?

  • Cross-Validation : Replicate experiments with controlled conditions (e.g., inert atmosphere, stoichiometric ratios).
  • Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and vibrational spectra to compare with experimental IR/NMR data.
  • High-Resolution MS : Resolves ambiguities in molecular ion peaks caused by isotopic or isobaric interference .

Q. How does the thiophene ring’s electronic structure influence reactivity in cross-coupling reactions?

The sulfur atom in the thiophene ring donates electron density, activating positions for electrophilic substitution. Substituents like ester groups modulate reactivity: electron-withdrawing groups (e.g., -COOEt) direct reactions to specific sites. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful selection of ligands (e.g., PPh₃) to enhance regioselectivity .

Q. What challenges arise in optimizing multi-step synthesis yields, and how are they mitigated?

  • Side Reactions : Competing acylation/oxidation pathways are minimized using protecting groups (e.g., tert-butoxycarbonyl).
  • Purification : High-performance liquid chromatography (HPLC) isolates intermediates with similar polarities.
  • Catalyst Loading : Lewis acids (e.g., AlCl₃) are used in substoichiometric amounts to reduce byproduct formation .

Methodological Tables

Q. Table 1: Key Analytical Techniques and Applications

TechniqueApplicationReference
X-ray CrystallographyBond length/angle determination, polymorphism analysis
¹³C NMRDifferentiation of ester vs. amide carbonyl environments
DFT CalculationsPredicting electronic transitions and reaction pathways

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeMitigation Strategy
Low amidation yieldUse coupling agents (e.g., EDC/HOBt) in anhydrous conditions
Spectral overlap in NMR2D NMR (COSY, HSQC) for resonance assignment
Crystal twinningRecrystallization in mixed solvents (e.g., EtOH/CHCl₃)

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